(S)-3-hydroxymandelonitrile
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Overview
Description
(2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 It is characterized by the presence of a hydroxyl group and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with cyanide ions under basic conditions to form the corresponding cyanohydrin, which is then converted to the desired product through hydrolysis and purification steps .
Industrial Production Methods
Industrial production of (2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylmethanamine.
Substitution: Formation of 3-hydroxyphenyl ethers or esters.
Scientific Research Applications
(2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-hydroxyphenyl)acetonitrile
- 2-Hydroxy-2-(2-hydroxyphenyl)acetonitrile
- 3-Hydroxyphenylacetonitrile
Uniqueness
(2S)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125781-60-4 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m1/s1 |
InChI Key |
ATGRXWCYTKIXIC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C#N)O |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Synonyms |
(S)-3-HYDROXYMANDELONITRILE |
Origin of Product |
United States |
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